molecular formula C23H18ClN3O4 B14106229 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14106229
M. Wt: 435.9 g/mol
InChI Key: DGRQFBCHZGUSKI-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenols, furans, and pyrazoles. Common synthetic routes may involve:

    Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy ketones.

    Cyclization Reactions: Forming the heterocyclic ring structure through intramolecular reactions.

    Halogenation: Introducing chlorine atoms into the aromatic ring using reagents like chlorine gas or N-chlorosuccinimide.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of chlorine atoms with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, making it a potential candidate for drug development. Its structural features suggest it could interact with various biological targets, such as enzymes or receptors, leading to therapeutic effects.

Industry

In industry, the compound’s properties may be exploited for the development of new materials, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-2-hydroxyphenyl)-4,5-dihydropyrazole: A simpler analog with similar structural features.

    5-(furan-2-ylmethyl)-4,5-dihydropyrazole: Another analog with a furan ring.

    4-(3-hydroxyphenyl)-4,5-dihydropyrazole: An analog with a hydroxyphenyl group.

Uniqueness

The uniqueness of 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its combination of functional groups and ring structures. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H18ClN3O4/c1-12-8-18(29)16(10-17(12)24)20-19-21(26-25-20)23(30)27(11-15-6-3-7-31-15)22(19)13-4-2-5-14(28)9-13/h2-10,22,28-29H,11H2,1H3,(H,25,26)

InChI Key

DGRQFBCHZGUSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)O)O

Origin of Product

United States

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